2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Overview
Description
“2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” is a chemical compound with the CAS Number: 107798-98-1. It has a molecular weight of 222.29 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, dipyrromethanes, which are useful intermediates in the synthesis of porphyrins and their analogs, have high potential in the synthesis of new bis(porphyrins) or other related compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H14N2 . The InChI code for this compound is 1S/C15H14N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,15-17H .Scientific Research Applications
Electronically Intercommunicating Iron Centers in Di- and Tetraferrocenyl Pyrroles
- Research by Hildebrandt, Schaarschmidt, and Lang (2011) in "Organometallics" investigated electronically intercommunicating iron centers in pyrrole compounds. They synthesized novel diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole, revealing significant electron delocalization and notable electrochemical properties, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Regioselective Pd(II)-Catalyzed Functionalization of Pyrroles
- Wiest, Poethig, and Bach (2016) demonstrated pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, leading to the synthesis of various substituted pyrrol-2-yl benzenes. This study, published in "Organic Letters," indicates the potential of pyrrole derivatives in organic synthesis and chemical engineering (Wiest, Poethig, & Bach, 2016).
Antimicrobial Properties of Pyrrole Derivatives
- Hublikar et al. (2019) in the "Asian Journal of Pharmaceutical and Clinical Research" synthesized novel pyrrole derivatives and found them to possess good antibacterial and antifungal activity. This indicates the potential use of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Conducting Polymers and Electrochromic Devices
- A study by Variş et al. (2006) in "Solid State Sciences" involved the synthesis of pyrrole-based polymers with potential application in electrochromic devices. They characterized the polymers and found them suitable for use in these devices due to their electrochemical properties (Variş et al., 2006).
Electrochemical Corrosion Inhibition
- Zarrouk et al. (2015) in "Corrosion Science" explored pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel. They observed that these derivatives showed good inhibition efficiency, suggesting their application in corrosion protection (Zarrouk et al., 2015).
Electropolymerization and Self-Assembled Monolayers
- Schneider et al. (2017) investigated self-assembled monolayers of pyrrole derivatives for improving the properties of polymerized poly(pyrrole) layers, as reported in "Electrochimica Acta." This research has implications for the development of advanced materials and coatings (Schneider et al., 2017).
Safety and Hazards
The compound “2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard codes associated with this compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
While specific future directions for “2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” are not explicitly mentioned in the available resources, it’s worth noting that pyrrole-containing compounds have a broad range of chemical and biological properties, making them a potential source of biologically active compounds . This suggests that there is potential for further exploration and development of these compounds in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
5-Phenyldipyrromethane primarily targets the formation of carbon-carbon bonds in organic molecules . It acts as a key intermediate in the preparation of porphyrin-based materials and other organic compounds .
Mode of Action
The compound’s mode of action involves participating in cross-coupling reactions to form carbon-carbon bonds . It has been demonstrated to form both conductive homo-polymers and co-polymers .
Biochemical Pathways
5-Phenyldipyrromethane plays a role in the creation of diverse molecular architectures, enabling the exploration of new chemical properties and potential applications in various experimental applications . It has been used as a building block in the synthesis of various organic molecules .
Pharmacokinetics
Its ability to form conductive polymers suggests that it may have interesting absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 5-Phenyldipyrromethane’s action is the formation of new carbon-carbon bonds, leading to the synthesis of various organic molecules . It has been shown to contribute to the preparation of sensors based on molecularly imprinted conductive polymers .
Action Environment
Its use in the preparation of sensors suggests that it may be sensitive to changes in the electrochemical environment .
Biochemical Analysis
Biochemical Properties
5-Phenyldipyrromethane participates in cross-coupling reactions to form carbon-carbon bonds . It acts as a building block in the synthesis of various organic molecules, contributing to the development of novel materials and compounds for research purposes .
Molecular Mechanism
The molecular mechanism of 5-Phenyldipyrromethane involves participating in cross-coupling reactions to form carbon-carbon bonds . It acts as a key intermediate in the preparation of porphyrin-based materials and other organic compounds .
Metabolic Pathways
It’s known to participate in cross-coupling reactions to form carbon-carbon bonds , which could potentially involve various enzymes and cofactors.
Properties
IUPAC Name |
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,15-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQKWUKLACHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401973 | |
Record name | 5-PHENYLDIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107798-98-1 | |
Record name | 5-PHENYLDIPYRROMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-phenyldipyrromethane in porphyrin chemistry?
A1: 5-Phenyldipyrromethane serves as a key precursor for synthesizing various porphyrins, including the symmetric 5,15-diphenylporphyrin []. It is a vital component in the widely used "2+2" condensation reactions for porphyrin synthesis [, , ].
Q2: What are the typical reaction conditions for using 5-phenyldipyrromethane in porphyrin synthesis?
A2: 5-Phenyldipyrromethane is typically reacted with an aldehyde in the presence of an acid catalyst. Commonly used catalysts include trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3-etherate) []. The choice of solvent and reaction conditions can significantly influence the yield and purity of the porphyrin product, impacting the occurrence of scrambling reactions [, ].
Q3: What is the problem of "scrambling" in porphyrin synthesis using 5-phenyldipyrromethane?
A3: Scrambling refers to undesirable side reactions that can occur during the acid-catalyzed condensation of 5-phenyldipyrromethane with aldehydes. These reactions lead to the formation of a mixture of porphyrins with different substitution patterns, making purification challenging [, ].
Q4: How does the structure of 5-phenyldipyrromethane contribute to scrambling?
A4: The relatively unhindered nature of the 5-phenyl substituent in 5-phenyldipyrromethane makes it more susceptible to acidolysis, a key step in the scrambling process []. Bulkier substituents, such as mesityl in 5-mesityldipyrromethane, hinder acidolysis and reduce scrambling [].
Q5: Are there strategies to minimize scrambling in reactions involving 5-phenyldipyrromethane?
A5: Research has identified several approaches to minimize scrambling:
- Using alternative reaction conditions: Employing milder acid catalysts, lower concentrations, specific solvents (like acetonitrile or DMSO), and controlled temperatures can help suppress scrambling [, ].
- Adding salts: The presence of salts like ammonium chloride (NH4Cl) has been found to reduce scrambling, potentially by influencing the reactivity of oligomeric intermediates [, ].
Q6: What is the molecular formula and molecular weight of 5-phenyldipyrromethane?
A6: The molecular formula of 5-phenyldipyrromethane is C15H14N2. Its molecular weight is 222.28 g/mol.
Q7: Are there alternative synthetic routes to 5-phenyldipyrromethane?
A7: Yes, besides the traditional acid-catalyzed condensation of pyrrole with benzaldehyde, researchers have explored alternative synthetic methods:
- Using K2S2O8: Potassium persulfate (K2S2O8) has been reported to mediate the synthesis of 5-phenyldipyrromethane from pyrrole and phenylglyoxylic acid without requiring an excess of pyrrole or strong acids []. This method demonstrates potential for large-scale synthesis.
- From α-acylpyrroles: 5-Phenyldipyrromethane can be prepared by the TFA-catalyzed condensation of pyrrole with 2-(α-hydroxy-α-phenylmethyl)pyrrole [].
Q8: What are some applications of 5-phenyldipyrromethane beyond porphyrin synthesis?
A8: 5-Phenyldipyrromethane and its derivatives have shown potential applications in:
- Synthesis of expanded porphyrinoids: It can be used to create larger macrocycles like sapphyrins, pentaphyrins, and hexaphyrins, expanding the structural diversity of porphyrin-like compounds [].
- Calix[4]pyrrole synthesis: The reaction of 5,5′-diethyldipyrromethane with azoalkenes can lead to the formation of calix[4]pyrroles, macrocyclic compounds with interesting host-guest chemistry [].
- Synthesis of bilanes: 5,5′-diethyldipyrromethane can undergo bis(hetero-Diels–Alder) reactions with azoalkenes to yield bilanes, linear tetrapyrrole precursors to porphyrins [].
Q9: Are there any studies on the large-scale synthesis of 5-phenyldipyrromethane?
A9: Yes, researchers have developed a scalable, one-flask synthesis using a large excess of pyrrole as the solvent and indium chloride (InCl3) as a mild Lewis acid catalyst []. This method allows for the preparation of over 100 grams of 5-phenyldipyrromethane with minimal waste and simplified purification.
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